molecular formula C18H18N4O6S2 B2875420 4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886922-00-5

4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2875420
CAS No.: 886922-00-5
M. Wt: 450.48
InChI Key: YFNHGTDYKIYKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS# 886922-00-5) is a benzamide derivative featuring a 1,3,4-oxadiazole core, a key scaffold known for its diverse biological potential. The compound's molecular formula is C18H18N4O6S2, with a molecular weight of 450.49 g/mol . It is supplied with a purity of 90% or higher, ensuring quality for your investigative applications. Compounds within this chemical class, particularly those incorporating sulfonamide and 1,3,4-oxadiazole motifs, are of significant interest in medicinal chemistry research. For instance, structurally related sulfonamide-bearing 1,3,4-oxadiazoles are under investigation as selective inhibitors of carbonic anhydrase II (CA II), a validated target for conditions like glaucoma . Other 1,3,4-oxadiazole derivatives have demonstrated potential for anticholinesterase activity, which is relevant to neurodegenerative disease research, as well as antimicrobial properties . The specific mechanism of action for this compound is a subject for research, but analogous molecules often function by modulating enzyme activity through targeted interactions. This product is intended For Research Use Only (RUO) and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S2/c1-22(2)30(26,27)13-10-8-12(9-11-13)16(23)19-18-21-20-17(28-18)14-6-4-5-7-15(14)29(3,24)25/h4-11H,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNHGTDYKIYKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves multiple steps, starting with the preparation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 1,3,4-oxadiazole derivatives with benzamide or sulfamoyl modifications, as reported in the evidence:

Compound Name / ID Substituents on Oxadiazole Core Substituents on Benzamide/Sulfamoyl Group Biological Target / Activity Reference
LMM5 5-[(4-Methoxyphenyl)methyl] 4-[Benzyl(methyl)sulfamoyl] Antifungal (C. albicans, TrxR inhibition)
LMM11 5-(Furan-2-yl) 4-[Cyclohexyl(ethyl)sulfamoyl] Antifungal (Paracoccidioidomycosis)
D35 () 5-(Pyridin-4-yl) 4-Methyl AlaDH inhibitor
4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () 5-(3-Methoxyphenyl) 4-(Dipropylsulfamoyl) Not reported
4-(Diethylsulfamoyl)-N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () 5-(2,4-Dimethoxyphenyl) 4-(Diethylsulfamoyl) Not reported
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide () 5-(5,6,7,8-Tetrahydronaphthalen-2-yl) 3-(Trifluoromethyl) Ca²⁺/calmodulin inhibition

Key Structural Differences :

  • Oxadiazole Substituents : The target compound’s 2-methanesulfonylphenyl group distinguishes it from analogues with furan (LMM11), methoxyphenyl (LMM5), or pyridinyl (D35) substituents. The sulfonyl group may enhance solubility or target binding compared to hydrophobic groups like tetrahydronaphthalenyl .
Functional and Pharmacokinetic Comparisons
  • Antifungal Activity :

    • LMM5 and LMM11 demonstrated potent antifungal activity (MIC₅₀: 0.5–2 μg/mL against C. albicans) attributed to TrxR inhibition . The target compound’s methanesulfonyl group may similarly enhance redox-targeting efficacy.
    • In contrast, D35 () and compounds in lack antifungal data but show activity against AlaDH or calmodulin, suggesting divergent biological pathways.
  • Lipophilicity and Drug-Likeness :

    • Compounds violating Lipinski’s rule (e.g., logP >5, as in ’s compound 4) face bioavailability challenges . The target compound’s logP is unreported, but its sulfonyl groups may improve hydrophilicity compared to lipophilic analogues like LMM5 (logP ~3.5 estimated).
  • Synthetic Accessibility :

    • The target compound’s synthesis likely follows routes similar to ’s protocol (amide coupling with sulfamoyl chlorides) but requires specialized sulfonylphenyl intermediates .
Research Findings and Limitations
  • Evidence Gaps: Direct data on the target compound’s bioactivity, toxicity, or pharmacokinetics are absent in the provided evidence. Predictions rely on structural parallels: The methanesulfonylphenyl group may mimic the electron-withdrawing effects of nitro or trifluoromethyl groups in and , enhancing enzyme binding .

Biological Activity

4-(Dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, identified by its CAS number 886922-00-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O6S2C_{18}H_{18}N_{4}O_{6}S_{2} with a molecular weight of 450.5 g/mol. The structure features a benzamide core linked to an oxadiazole ring and a dimethylsulfamoyl group, which are critical for its biological activity.

PropertyValue
CAS Number886922-00-5
Molecular FormulaC18H18N4O6S2
Molecular Weight450.5 g/mol
Chemical StructureChemical Structure

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing the oxadiazole moiety. A notable study reported that a similar compound (designated as A14) exhibited significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated superior efficacy compared to established antibiotics such as ciprofloxacin and linezolid .

The mechanism through which this compound exerts its antibacterial effects appears to involve targeting the FtsZ protein, a crucial component in bacterial cell division. By inhibiting FtsZ, the compound disrupts bacterial replication processes, leading to cell death. This mechanism positions it as a promising candidate for developing new bactericidal agents against multidrug-resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the substituents on the oxadiazole and benzamide rings can significantly influence biological activity. For instance:

  • Dimethylsulfamoyl Group : Enhances solubility and may improve binding affinity to bacterial targets.
  • Methanesulfonylphenyl Moiety : Contributes to the overall stability and may facilitate interactions with biological targets.

These findings suggest that systematic variations in these groups could lead to more potent derivatives .

Case Studies

  • Study on Antibacterial Efficacy :
    • Objective : Evaluate the antibacterial properties against MRSA.
    • Methodology : In vitro assays were conducted to determine the minimum inhibitory concentration (MIC).
    • Results : Compound A14 showed an MIC of 0.5 µg/mL against MRSA, indicating potent antibacterial activity compared to standard treatments .
  • Docking Studies :
    • Objective : Understand binding interactions with FtsZ.
    • Methodology : Molecular docking simulations were performed.
    • Results : The compound exhibited favorable binding energy, suggesting strong interactions with active sites on FtsZ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.